molecular formula C27H24BrNO7 B3581863 2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B3581863
M. Wt: 554.4 g/mol
InChI Key: ZEKQAJCGDYENHH-UHFFFAOYSA-N
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Description

The compound “2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide” is a complex organic molecule with a molecular formula of C25H20BrNO7 . It contains a chromene core structure, which is a heterocyclic compound that is a fusion of a benzene ring and a pyran ring .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a chromene core structure attached to various other functional groups. The chromene core is a fused ring system consisting of a benzene ring and a pyran ring. Attached to this core are a bromophenoxy group, an acetamide group, and a dimethoxyphenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom would likely make the compound relatively heavy and possibly reactive. The various oxygen-containing functional groups could also influence the compound’s polarity and solubility .

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid potential hazards .

Future Directions

The future directions for research on this compound could be quite varied, depending on the specific area of interest. For example, if the compound shows biological activity, it could be investigated further as a potential therapeutic agent. Alternatively, if the compound has interesting chemical properties, it could be studied further in the context of organic chemistry or materials science .

Properties

IUPAC Name

2-[3-(2-bromophenoxy)-4-oxochromen-7-yl]oxy-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24BrNO7/c1-32-22-10-7-17(13-24(22)33-2)11-12-29-26(30)16-34-18-8-9-19-23(14-18)35-15-25(27(19)31)36-21-6-4-3-5-20(21)28/h3-10,13-15H,11-12,16H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKQAJCGDYENHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)OC4=CC=CC=C4Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24BrNO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 3
Reactant of Route 3
2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 5
Reactant of Route 5
2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
Reactant of Route 6
Reactant of Route 6
2-{[3-(2-bromophenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

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